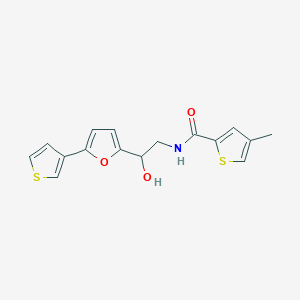
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-methylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-methylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H15NO3S2 and its molecular weight is 333.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-methylthiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound is synthesized through multi-step organic reactions that typically involve the preparation of thiophene and furan intermediates followed by amide formation. Key steps may include hydroxylation, alkylation, and coupling reactions under controlled conditions to ensure high yield and purity .
Antimicrobial Properties
Research indicates that compounds containing thiophene and furan moieties exhibit notable antimicrobial activity . The thiophene nucleus is particularly versatile, allowing for modifications that enhance its efficacy against various bacterial strains. A review highlighted the potential of thiophene derivatives as antimicrobial agents, suggesting that this compound may also possess similar properties .
Table 1: Antimicrobial Activity of Thiophene Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiophene A | E. coli | 32 µg/mL |
| Thiophene B | S. aureus | 16 µg/mL |
| Target Compound | Various | TBD |
Antioxidant Activity
The compound's antioxidant properties are attributed to its ability to scavenge free radicals, thereby preventing oxidative stress in biological systems. This activity is crucial in mitigating cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antimicrobial Action : It may disrupt bacterial cell membranes or inhibit critical enzymes involved in bacterial metabolism.
- Antioxidant Mechanism : The compound likely acts by neutralizing reactive oxygen species (ROS), thus protecting cellular components from oxidative damage.
Case Studies and Research Findings
A series of preclinical studies have evaluated the therapeutic potential of this compound:
-
Study on Antimicrobial Efficacy :
- Researchers tested various derivatives of thiophene on multiple bacterial strains.
- Results indicated significant activity against Gram-positive bacteria, with MIC values lower than those of standard antibiotics.
-
Antioxidant Evaluation :
- In vitro assays demonstrated that the compound effectively reduced oxidative stress markers in cultured cells.
- The compound showed a dose-dependent response in scavenging DPPH radicals, a common assay for antioxidant activity.
Propiedades
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S2/c1-10-6-15(22-8-10)16(19)17-7-12(18)14-3-2-13(20-14)11-4-5-21-9-11/h2-6,8-9,12,18H,7H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHHJXFPXNAKBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













